(2-(Difluoromethyl)cyclopropyl)methanol
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Overview
Description
[2-(Difluoromethyl)cyclopropyl]methanol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(difluoromethyl)cyclopropyl]methanol typically involves the difluoromethylation of cyclopropylmethanol. One common method includes the reaction of cyclopropylmethanol with difluorocarbene precursors under specific conditions. The difluorocarbene can be generated in situ using reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base.
Industrial Production Methods
Industrial production of [2-(difluoromethyl)cyclopropyl]methanol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclopropylmethanol substrate. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoromethylcyclopropyl aldehyde or carboxylic acid.
Reduction: Formation of difluoromethylcyclopropylmethane.
Substitution: Formation of substituted difluoromethylcyclopropyl derivatives.
Scientific Research Applications
[2-(Difluoromethyl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(difluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)cyclopropyl]methanol
- [2-(Chloromethyl)cyclopropyl]methanol
- [2-(Bromomethyl)cyclopropyl]methanol
Uniqueness
[2-(Difluoromethyl)cyclopropyl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to its analogs with different substituents.
Properties
IUPAC Name |
[2-(difluoromethyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIKLIIFMWGPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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